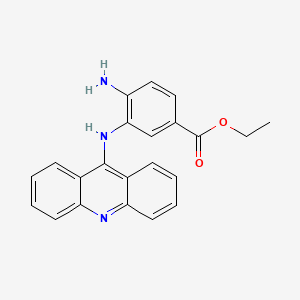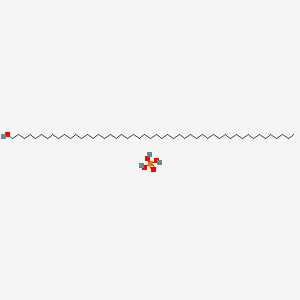
Pentacontan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacontan-1-ol;phosphoric acid is a compound formed by the combination of pentacontan-1-ol and phosphoric acid. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4 . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacontan-1-ol typically involves the reduction of the corresponding fatty acid or ester. This can be achieved through catalytic hydrogenation or other reduction methods . Phosphoric acid is commonly produced by the reaction of sulfuric acid with phosphate rock, resulting in the formation of phosphoric acid and calcium sulfate .
Industrial Production Methods
Industrial production of pentacontan-1-ol involves large-scale hydrogenation processes, often using metal catalysts such as nickel or palladium. Phosphoric acid is produced industrially through the wet process, which involves the digestion of phosphate rock with sulfuric acid, followed by filtration and concentration .
Chemical Reactions Analysis
Types of Reactions
Pentacontan-1-ol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in pentacontan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Esterification: The hydroxyl group of pentacontan-1-ol can react with phosphoric acid to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and acid catalysts like sulfuric acid for esterification .
Major Products
The major products formed from these reactions include pentacontanoic acid (from oxidation), pentacontyl phosphate (from esterification), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
Pentacontan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentacontan-1-ol;phosphoric acid involves its interaction with various molecular targets and pathways. The hydroxyl group of pentacontan-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. Phosphoric acid can act as a proton donor, participating in acid-base reactions and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentacontan-1-ol;phosphoric acid include other long-chain alcohols and their phosphoric acid derivatives, such as:
- Hexacosanol;phosphoric acid
- Octacosanol;phosphoric acid
- Triacontanol;phosphoric acid
Uniqueness
This compound is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This long chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .
Properties
CAS No. |
225787-33-7 |
|---|---|
Molecular Formula |
C50H105O5P |
Molecular Weight |
817.3 g/mol |
IUPAC Name |
pentacontan-1-ol;phosphoric acid |
InChI |
InChI=1S/C50H102O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-5(2,3)4/h51H,2-50H2,1H3;(H3,1,2,3,4) |
InChI Key |
WSAWGXSQUUNXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
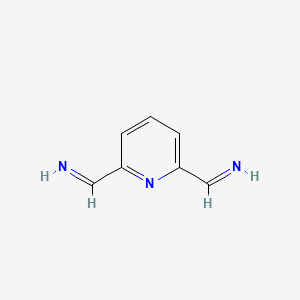
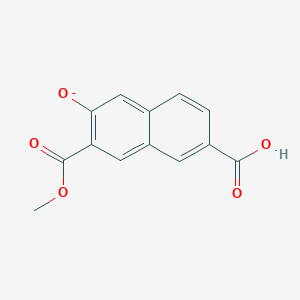
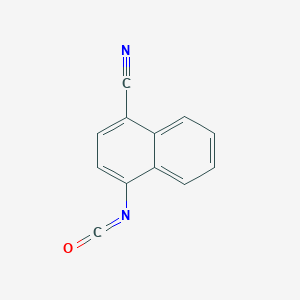
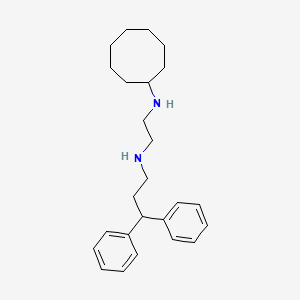
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
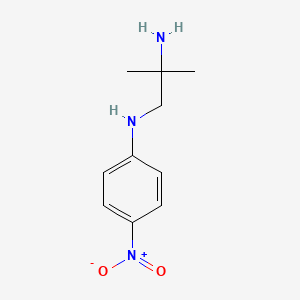

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)

